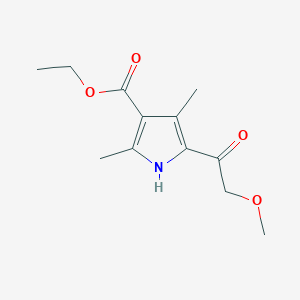

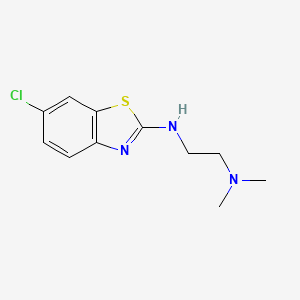

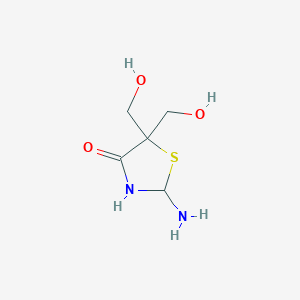

![molecular formula C9H6N2O4S B1396414 2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1350988-94-1](/img/structure/B1396414.png)

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring and a thiophene ring, both of which are five-membered heterocyclic rings. The oxazole ring contains one nitrogen atom and one oxygen atom, while the thiophene ring contains one sulfur atom.Chemical Reactions Analysis

Amino acids, which are likely precursors in the synthesis of this compound, can act as both acids and bases due to their amphoteric nature . They can undergo reactions characteristic of carboxylic acids and amines .Physical And Chemical Properties Analysis

Amino acids, which are likely components of this compound, are colorless, crystalline substances . They have high melting points due to their ionic properties . Amino acids are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .Scientific Research Applications

Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . They also have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects .

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Structural Modification of Natural Products : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . They also have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects .

-

Synthesis of 1,2,4-Triazole-Containing Scaffolds : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

-

Peptide Formation : Amino acids can join together into chains called peptides. The amino group on one amino acid molecule reacts with the carboxyl group on another, releasing a molecule of water and forming an amide linkage .

-

Prevention or Improvement of Liver Fibrosis : Amino acids can be introduced to certain compounds to obtain safer, more effective, and developable derivatives, which could be used to prevent or improve liver fibrosis, and simultaneously provide amino acid dietary supplements .

-

pH and Isoelectric Points : Amino acids, as well as peptides and proteins, incorporate both acidic and basic functional groups. The predominant molecular species present in an aqueous solution will depend on the pH of the solution. This behavior is general for simple (difunctional) amino acids. Starting from a fully protonated state, the pK a 's of the acidic functions range from 1.8 to 2.4 for -CO 2 H, and 8.8 to 9.7 for -NH 3(+). The isoelectric points range from 5.5 to 6.2 .

-

Solubility in Different Solvents : Amino acids can have different solubilities in different solvents, which can be important in various chemical and biological applications .

properties

IUPAC Name |

2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4S/c12-7(5-1-2-16-4-5)11-9-10-6(3-15-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCHTYIZEPEEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

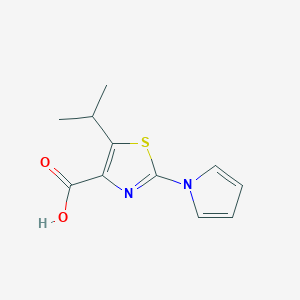

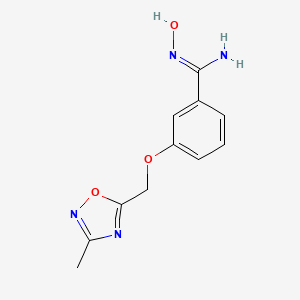

![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396337.png)

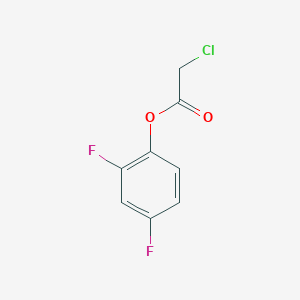

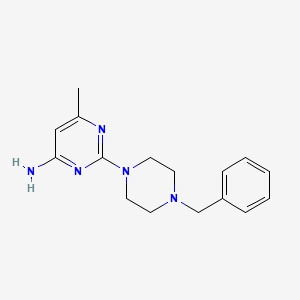

![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)

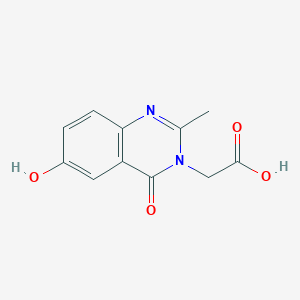

![Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1396340.png)

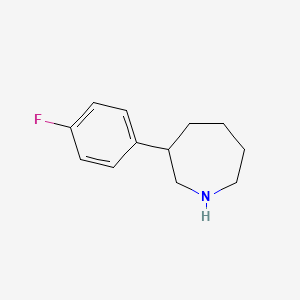

![Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate](/img/structure/B1396348.png)